molecular formula C14H10O4 B13101952 1-Methoxydibenzo[b,d]furan-4-carboxylic acid

1-Methoxydibenzo[b,d]furan-4-carboxylic acid

Cat. No.: B13101952
M. Wt: 242.23 g/mol
InChI Key: BTYIOLUNKGMKRH-UHFFFAOYSA-N
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Description

1-Methoxydibenzo[b,d]furan-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds containing a furan ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxydibenzo[b,d]furan-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the formylation of 2-methoxydibenzo[b,d]furan using α,α-dichloromethyl methyl ether and tin(IV) chloride, followed by oxidation to the carboxylic acid . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxydibenzo[b,d]furan-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

1-Methoxydibenzo[b,d]furan-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxydibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

  • 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
  • 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
  • Furan-based benzene mono- and dicarboxylic acid derivatives

Comparison: 1-Methoxydibenzo[b,d]furan-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1-methoxydibenzofuran-4-carboxylic acid

InChI

InChI=1S/C14H10O4/c1-17-11-7-6-9(14(15)16)13-12(11)8-4-2-3-5-10(8)18-13/h2-7H,1H3,(H,15,16)

InChI Key

BTYIOLUNKGMKRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=CC=CC=C3OC2=C(C=C1)C(=O)O

Origin of Product

United States

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